

An In-depth Technical Guide to the Spectroscopic Data of 2-Butyloctanoic Acid

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Compound of Interest

Compound Name: *2-Butyloctanoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-butyloctanoic acid**, a branched-chain carboxylic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: **2-Butyloctanoic acid** Molecular Formula: C₁₂H₂₄O₂ Molecular Weight: 200.32 g/mol CAS Number: 27610-92-0

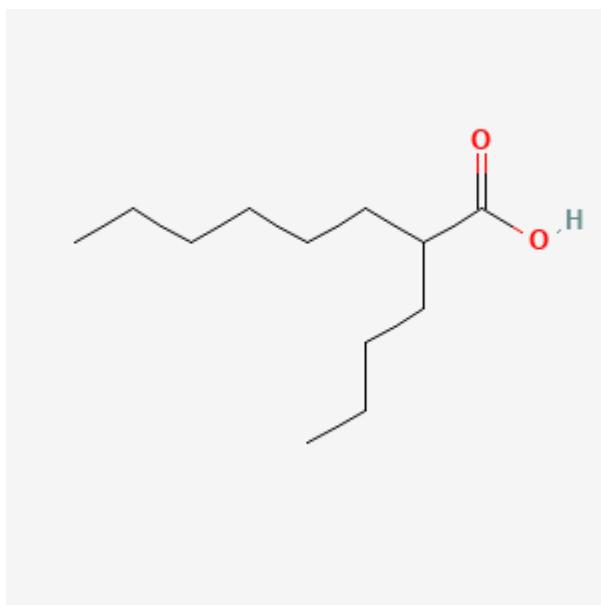


Figure 1. Chemical Structure of **2-Butyloctanoic Acid**.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-butyloctanoic acid**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental ^1H NMR data for **2-butyloctanoic acid** is not readily available in public databases. The following table presents predicted chemical shifts and multiplicities based on the analysis of similar structures, such as butanoic acid, and established chemical shift ranges for functional groups.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Data for **2-Butyloctanoic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	Broad Singlet	1H	Carboxylic acid proton (-COOH)
~2.2 - 2.5	Multiplet	1H	Methine proton (-CH(C=O)-)
~1.2 - 1.7	Multiplet	12H	Methylene protons in both alkyl chains (-CH ₂ -)
~0.8 - 1.0	Triplet	6H	Terminal methyl protons (-CH ₃)

Note: The methylene protons of the butyl and hexyl chains will exhibit complex overlapping multiplets.

The following table includes predicted ^{13}C NMR chemical shifts. Some databases provide computed values for **2-butyloctanoic acid**.[\[3\]](#)

Table 2: Predicted ^{13}C NMR Data for **2-Butyloctanoic Acid**

Chemical Shift (δ , ppm)	Assignment
~180 - 185	Carboxylic acid carbon (-COOH)
~45 - 50	Methine carbon (-CH(C=O)-)
~22 - 35	Methylene carbons (-CH ₂ -)
~14	Terminal methyl carbons (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for **2-butyloctanoic acid** are characteristic of a carboxylic acid.[\[4\]](#)

Table 3: Key IR Absorptions for **2-Butyloctanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500 - 3300	Strong, Broad	O-H stretch of the carboxylic acid (hydrogen-bonded)
2850 - 2960	Strong	C-H stretch of the alkyl chains
~1710	Strong	C=O stretch of the carboxylic acid
~1465	Medium	C-H bend of the methylene groups
~1380	Medium	C-H bend of the methyl groups
~1210 - 1320	Medium	C-O stretch of the carboxylic acid
~920	Medium, Broad	O-H bend of the carboxylic acid (out-of-plane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **2-butyloctanoic acid** is available from the NIST WebBook.[\[5\]](#)

Table 4: Key Mass Spectrometry Data for **2-Butyloctanoic Acid** (Electron Ionization)

m/z	Relative Intensity	Assignment
200	Low	Molecular ion $[M]^+$
157	Medium	$[M - C_3H_7]^+$ (Loss of propyl radical)
143	Medium	$[M - C_4H_9]^+$ (Loss of butyl radical)
116	High	McLafferty rearrangement product
87	High	$[C_4H_9CH=C(OH)_2]^+$ (Alpha-cleavage)
73	High	$[C_4H_9]^+$ (Butyl cation)
60	High	McLafferty rearrangement product $[CH_2=C(OH)_2]^+$
45	Medium	$[COOH]^+$

Note: The fragmentation pattern of carboxylic acids is characterized by alpha-cleavage and McLafferty rearrangements.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **2-butyloctanoic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of $CDCl_3$). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ($\delta = 0.00$ ppm).

- Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans is required.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ^1H NMR, the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy

Objective: To identify the functional groups in **2-butyloctanoic acid**.

Methodology:

- Sample Preparation: As **2-butyloctanoic acid** is a liquid at room temperature, it can be analyzed as a neat thin film. A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.^[8] ^[9]^[10]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded to subtract the absorbance of air (CO_2 and H_2O) and the sample holder.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically $4000\text{-}400\text{ cm}^{-1}$.^[8]

- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

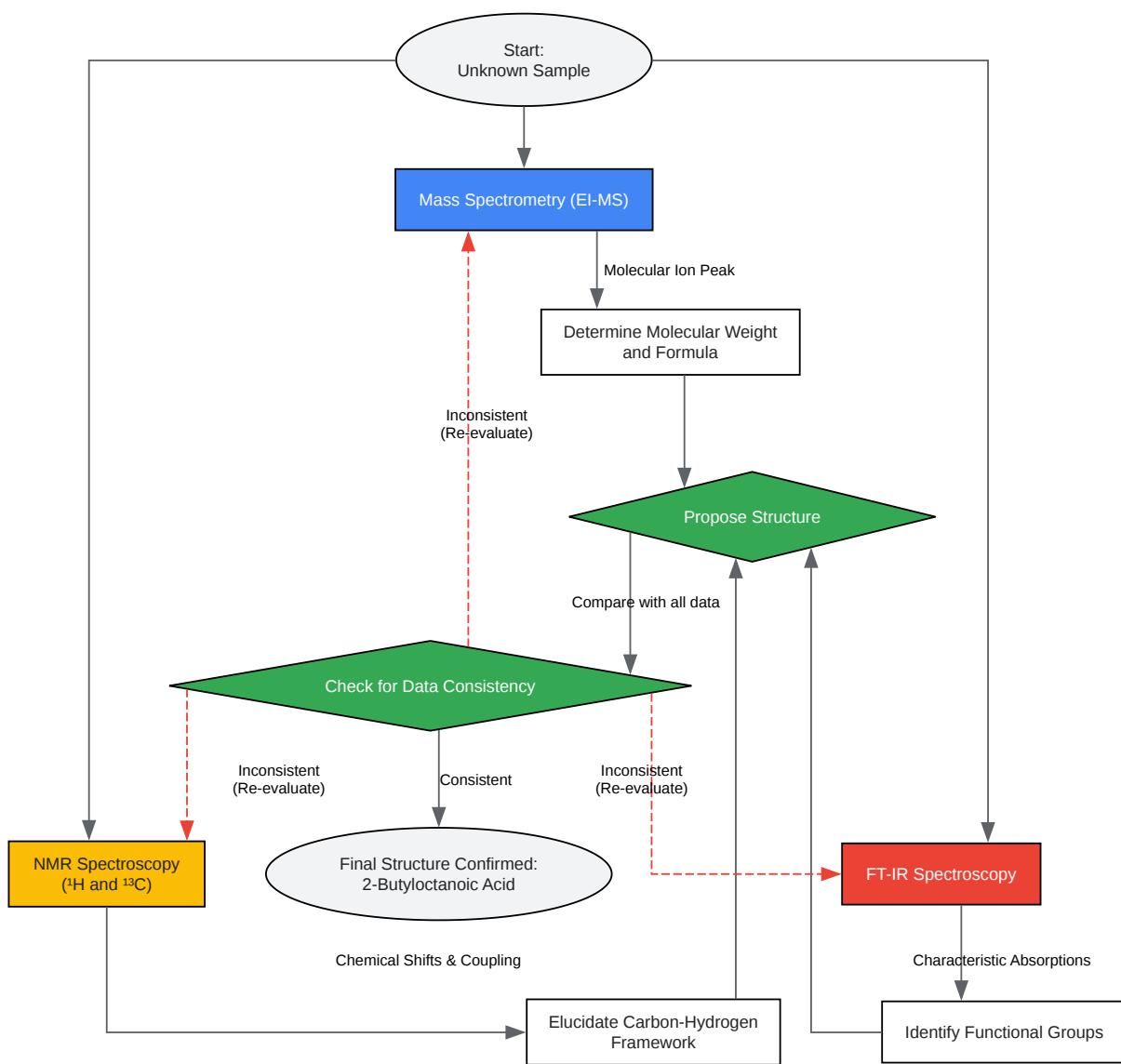
Objective: To determine the molecular weight and fragmentation pattern of **2-butyloctanoic acid**.

Methodology:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum environment.[11]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and to fragment into smaller, charged species.[5][12]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of each ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-butyloctanoic acid**.

[Click to download full resolution via product page](#)**Diagram 1.** Logical workflow for spectroscopic analysis.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. low/high resolution ^1H proton nmr spectrum of butanoic acid C4H8O2
CH₃CH₂CH₂COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1
butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced
organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of butanoic acid C4H8O2 CH₃CH₂CH₂COOH fragmentation pattern of
m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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